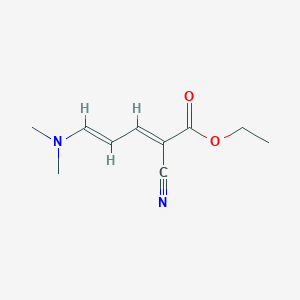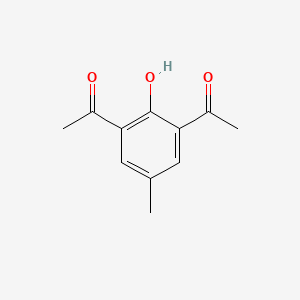
1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Übersicht
Beschreibung
The compound 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, although not directly synthesized or characterized in the provided papers, can be inferred to have a structure related to the compounds that were studied. The papers focus on the synthesis and characterization of complex organic molecules with potential pharmacological applications. The molecular structure of such compounds typically includes an acetyl group and a phenyl ring, which are also present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds, such as 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, involves a one-pot reaction that could potentially be adapted for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. The process described includes the reaction of a diamine with dichloroacetyl chloride, confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone has been studied using techniques such as NMR, MS, FTIR, and X-ray crystallography. These methods provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, they do provide insights into the reactivity of structurally related compounds. For instance, the presence of acetyl and phenyl groups suggests potential sites for electrophilic and nucleophilic attacks, respectively, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, such as vibrational spectra and HOMO-LUMO analysis, have been computed using density functional methods. These properties are crucial for understanding the reactivity and stability of the compound. Additionally, the evaluation of nonlinear optical properties and molecular electrostatic potential provides insight into the electronic characteristics of the molecule .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
1-(2-hydroxy-5-methyl phenyl)-ethanone, a related compound to 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, exhibits significant antimicrobial properties. This compound, found in various natural sources, has been studied for its efficacy in binding with proteins in Staphylococcus aureus, showing promising results in molecular docking studies and ADMET assessments (Medicharla et al., 2022).
Chemical Synthesis
Research has explored chemical methodologies for synthesizing related compounds. For instance, a regioselective Claisen-Schmidt condensation has been used to synthesize 3′-acetyl-4′-hydroxychalcones from 1-(5-acetyl-2-hydroxy-phenyl)-ethanone (Narender et al., 2011).
Synthesis Optimization
Efforts have been made to optimize the synthesis of related compounds, such as (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone. This involves fine-tuning reaction conditions and achieving improved yields (Zhou, 2010).
Coumarin Derivative Synthesis
Another application includes the synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarins. Here, 1-(2-hydroxy-phenyl)-ethanone is used in a process involving heteropolyacids as catalysts, demonstrating an innovative approach in compound synthesis (Heravi et al., 2008).
Antimicrobial Activity of Heterocyclic Compounds
Research also includes the synthesis and evaluation of heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, showcasing their potential in antimicrobial applications (Wanjari, 2020).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-4-9(7(2)12)11(14)10(5-6)8(3)13/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCEQUZROPKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367923 | |
| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone | |
CAS RN |
55108-28-6 | |
| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

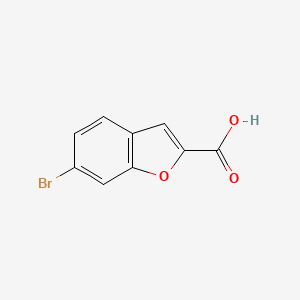
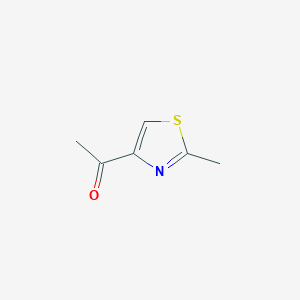
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)
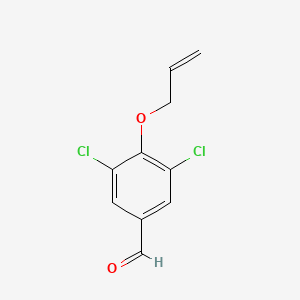

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
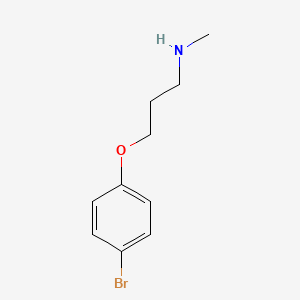

acetate](/img/structure/B1332300.png)



